

Spectroscopic data (NMR, IR, MS) for hexylamine characterization.

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Spectroscopic Characterization of Hexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **hexylamine**. It includes detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **hexylamine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **hexylamine** provides information about the chemical environment of the hydrogen atoms in the molecule.



Assignment (Proton)	Chemical Shift (δ) [ppm]	Multiplicity	Integration
H₃C- (C6)	~0.89	Triplet (t)	3H
-CH ₂ - (C5)	~1.30	Multiplet (m)	2H
-CH ₂ - (C4)	~1.28	Multiplet (m)	2H
-CH ₂ - (C3)	~1.42	Multiplet (m)	2H
-CH ₂ - (C2)	~2.67	Triplet (t)	2H
H ₂ N- (C1)	~1.12	Singlet (s, broad)	2H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **hexylamine** identifies the different carbon environments within the molecule.

Assignment (Carbon)	Chemical Shift (δ) [ppm]
C6	~14.0
C5	~22.6
C4	~31.8
C3	~26.7
C2	~33.8
C1	~42.3

Infrared (IR) Spectroscopy

The IR spectrum of **hexylamine** reveals the characteristic vibrational modes of its functional groups. Primary amines show two N-H stretching bands, which is a key diagnostic feature.[1][2]



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3368	N-H Asymmetric Stretch	Medium
~3288	N-H Symmetric Stretch	Medium
~2925	C-H Asymmetric Stretch	Strong
~2855	C-H Symmetric Stretch	Strong
~1605	N-H Scissoring (Bending)	Medium
~1467	C-H Bending	Medium
~1070	C-N Stretch	Medium-Weak
~820	N-H Wagging	Broad, Strong

Mass Spectrometry (MS)

Mass spectrometry of **hexylamine** provides information about its molecular weight and fragmentation pattern. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd m/z value.

m/z	Proposed Fragment	Relative Abundance
101	[CH₃(CH₂)₅NH₂]+ (Molecular Ion)	Present
86	[CH ₃ (CH ₂) ₄ CH=NH ₂] ⁺	
72	[CH ₃ (CH ₂) ₃ CH=NH ₂] ⁺	
58	[CH ₃ CH ₂ CH=NH ₂]+	_
44	[CH₃CH=NH₂] ⁺	_
30	[CH ₂ =NH ₂] ⁺	Base Peak

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **hexylamine**.



NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- A solution of **hexylamine** (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- The sample is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR:
 - A standard proton experiment is performed.
 - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - A proton-decoupled ¹³C experiment is performed.
 - A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

- As hexylamine is a liquid, a neat sample is used.
- A drop of hexylamine is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:



- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean salt plates is acquired first.
- The spectrum of the hexylamine sample is then recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

 A dilute solution of hexylamine is prepared in a volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

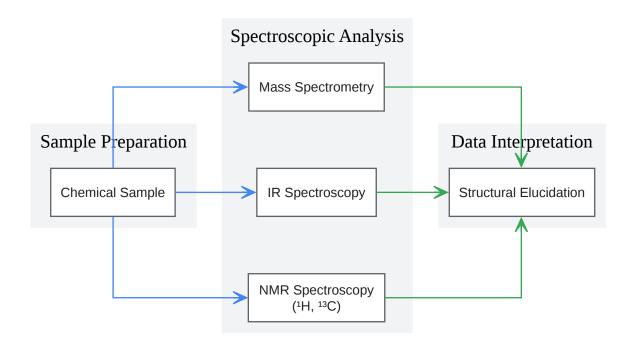
- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Ionization: For a volatile, low molecular weight compound like **hexylamine**, EI is a common ionization method.
- The sample is introduced into the ion source.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations Spectroscopic Analysis

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical sample.





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A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Hexylamine

This diagram illustrates the primary fragmentation pathway of **hexylamine** under electron ionization (EI) conditions. The major fragmentation route for aliphatic amines is the cleavage of the $C\alpha$ - $C\beta$ bond.



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Fragmentation pattern of **hexylamine** in mass spectrometry.



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